4-Isopropyl-3-nitrobenzoic acid
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Overview
Description
4-Isopropyl-3-nitrobenzoic acid is an organic compound characterized by the presence of an isopropyl group and a nitro group attached to a benzoic acid core. This compound is notable for its applications in various fields of scientific research due to its unique chemical properties.
Scientific Research Applications
4-Isopropyl-3-nitrobenzoic acid finds applications in several areas of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its structural similarity to pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
4-Isopropyl-3-nitrobenzoic acid, also known as 3-nitro-4-propan-2-ylbenzoic acid, is a nitroaromatic compound . Nitroaromatic compounds are a very important class of nitrogen derivatives Nitro compounds are known to interact with various biochemical pathways and processes .
Mode of Action
The nitro group, − NO 2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm − 1 and 1375cm − 1 .
Biochemical Pathways
The Suzuki–Miyaura (SM) coupling reaction is one of the biochemical pathways that involve organoboron reagents, such as this compound . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
The water solubility of nitro compounds is generally low . For example, a saturated solution of nitromethane in water is less than 10% by weight . This property could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.
Result of Action
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . This process results in the formation of new compounds with potentially different properties and effects.
Action Environment
The action environment of this compound can be influenced by various factors. For instance, the Suzuki–Miyaura coupling reaction, which involves this compound, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium ( II) complexes, also contribute to the reaction conditions .
Safety and Hazards
Future Directions
The future directions for the study of 4-Isopropyl-3-nitrobenzoic acid could involve further exploration of its synthesis, reactivity, and potential applications. For instance, the role of polymorphs in understanding and controlling the crystallization process from solution of an organic acid–base system is reported .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-nitrobenzoic acid typically involves the nitration of 4-isopropylbenzoic acid. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the meta position relative to the carboxyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as the careful addition of nitrating agents, temperature control, and subsequent purification of the product through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position.
Esterification: The carboxyl group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine), Lewis acids (e.g., aluminum chloride).
Esterification: Alcohols (e.g., methanol), sulfuric acid.
Major Products:
Reduction: 4-Isopropyl-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Esterification: Methyl 4-isopropyl-3-nitrobenzoate.
Comparison with Similar Compounds
4-Nitrobenzoic acid: Lacks the isopropyl group, making it less hydrophobic.
3-Nitrobenzoic acid: The nitro group is positioned differently, affecting its reactivity and interactions.
4-Isopropylbenzoic acid: Lacks the nitro group, resulting in different chemical properties.
Uniqueness: 4-Isopropyl-3-nitrobenzoic acid is unique due to the combined presence of both the isopropyl and nitro groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-nitro-4-propan-2-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6(2)8-4-3-7(10(12)13)5-9(8)11(14)15/h3-6H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMBAGATQNUECC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174482-81-6 |
Source
|
Record name | 3-nitro-4-(propan-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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